![molecular formula C20H16FN5O3 B2527250 9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899742-22-4](/img/structure/B2527250.png)
9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Description
9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as EFdA, is a nucleoside reverse transcriptase inhibitor (NRTI) that is being studied for its potential use in the treatment of HIV/AIDS. EFdA is a modified version of an existing NRTI, tenofovir, and has shown promising results in preclinical studies.
Scientific Research Applications
Crystal Structure Analysis
Purine derivatives have been crucial in understanding molecular interactions and structures. The study of 9-ethyl-2-aminopurine and 1-methyl-5-fluorouracil complex showcases the importance of purine derivatives in elucidating hydrogen bonding and base-pairing configurations reminiscent of DNA structures. This analysis provides insights into biological implications and the influence of substituents like fluorine on hydrogen bonding interactions (Sobell, 1966).
Antiviral Applications
Purine derivatives have been explored for their antiviral properties. For instance, 9-[2-(Phosphonomethoxy)alkoxy]purines exhibit potent activity against herpesviruses and selective inhibition of retrovirus replication, highlighting their potential as antiviral agents. These compounds are unique for their acyclic phosphonic acid-bearing substituents, providing a new approach to antiviral therapy (Duckworth et al., 1991).
Antimicrobial Activities
The synthesis of fluoroquinolone-based 4-thiazolidinones from purine derivatives illustrates their application in developing new antimicrobial agents. These compounds, derived from modifications of the quinolone structure, exhibit significant antifungal and antibacterial activities, offering a pathway for novel antimicrobial drug development (Patel & Patel, 2010).
Antitumor Agents
Research into 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrates the purine derivatives' potential as antitumor agents. By modifying specific substituents, these compounds have shown potent cytotoxic activity against various tumor cell lines, indicating their promise in cancer treatment (Tsuzuki et al., 2004).
Synthesis and SAR of Antimycobacterial Compounds
The creation of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines showcases the synthetic versatility of purine derivatives in targeting Mycobacterium tuberculosis. These studies not only provide valuable insights into structure-activity relationships but also reveal promising compounds for further antituberculosis drug development (Bakkestuen et al., 2005).
properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-2-29-14-9-4-3-8-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-6-5-7-12(21)10-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCRPLNTLFNMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-ethoxyphenyl)-2-(3-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide |
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